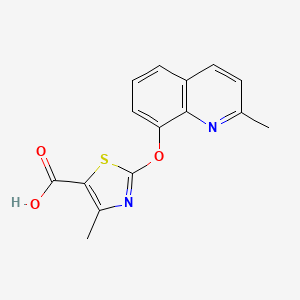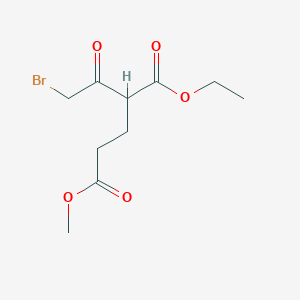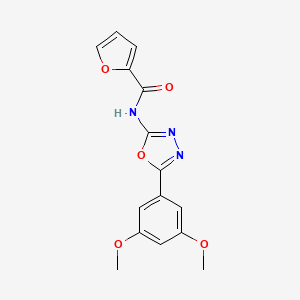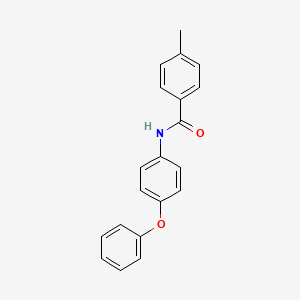
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Wirkmechanismus
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. By regulating the activity of glutamate, 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of amyloid-beta plaques, which are believed to contribute to the development of the disease. Additionally, 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been shown to have neuroprotective effects, helping to protect neurons from damage and improve overall brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride in lab experiments is its well-established mechanism of action and pharmacokinetic profile. This makes it easier to design experiments and interpret results. However, one limitation of using 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
Future research on 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on the development of new formulations of 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride that could improve its efficacy and reduce potential side effects. Finally, research could focus on the identification of new targets for the treatment of Alzheimer's disease and other neurological disorders.
Synthesemethoden
The synthesis of 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride involves the reaction between 3-phenyladamantane-1-carboxylic acid and N-methyl-morpholine in the presence of thionyl chloride. The resulting product is then reacted with ethyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid to yield 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. Research has shown that 2-morpholino-1-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)ethanone hydrochloride hydrochloride can improve cognitive function and slow down the progression of the disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(3-phenyl-1-adamantyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c24-20(15-23-6-8-25-9-7-23)22-13-17-10-18(14-22)12-21(11-17,16-22)19-4-2-1-3-5-19;/h1-5,17-18H,6-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHVBSQIQQAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-1-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


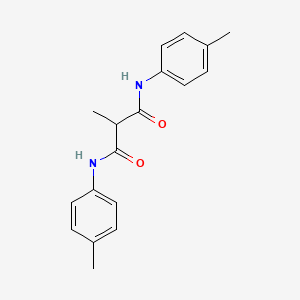
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
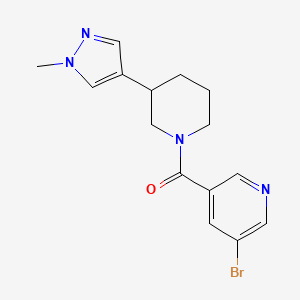
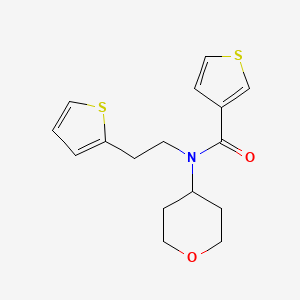


![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)
